molecular formula C16H15N5O B13826284 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one

3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B13826284
M. Wt: 293.32 g/mol
InChI Key: QVOKAEZHPGBOBO-UHFFFAOYSA-N
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Description

6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a triazine ring substituted with methyl and phenylamino groups.

Preparation Methods

The synthesis of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of N-acetyl-benzylhydrazone with hydroxylamine in the presence of potassium hydroxide in pyridine . This reaction yields the desired triazine compound with high purity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it often inhibits photosynthetic electron transport in photosystem II, leading to the disruption of energy production in plants . This mechanism is particularly useful in its application as a herbicide. In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives such as:

The uniqueness of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for diverse applications.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

3-(4-anilinoanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H15N5O/c1-11-15(22)19-16(21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22)

InChI Key

QVOKAEZHPGBOBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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